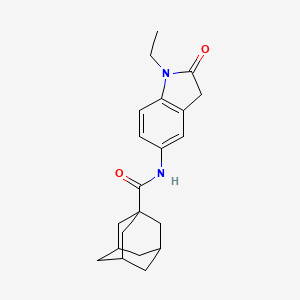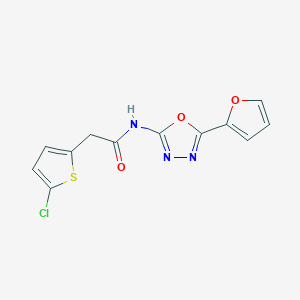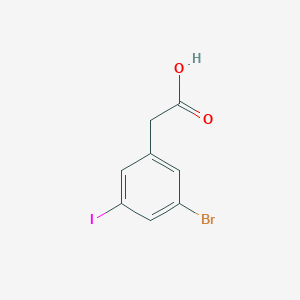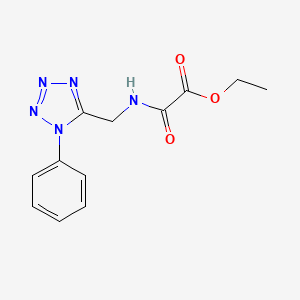![molecular formula C27H29N7O4S B2504735 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1015860-94-2](/img/structure/B2504735.png)
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H29N7O4S and its molecular weight is 547.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds within the pyrazole and [1,2,4]triazoloquinazoline families have been synthesized and evaluated for their antimicrobial properties. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, which showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungus (Hassan, 2013). Similarly, El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with antimicrobial screening (El‐Kazak & Ibrahim, 2013).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazoloquinazoline derivatives, assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings suggest potential agricultural applications for related compounds in pest management (Fadda et al., 2017).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized a series of triazoloquinazolin-5-ones and tested them for in vivo H1-antihistaminic activity, identifying several compounds that protected guinea pigs from histamine-induced bronchospasm. This research indicates potential therapeutic applications for related compounds in the treatment of allergic reactions (Alagarsamy et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4S/c1-16-12-17(2)33(31-16)11-10-24-30-26-18-13-22(37-4)23(38-5)14-20(18)29-27(34(26)32-24)39-15-25(35)28-19-8-6-7-9-21(19)36-3/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVZSOJLXYYICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC=C5OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)

